N-nitropyridin-2-amine

Description

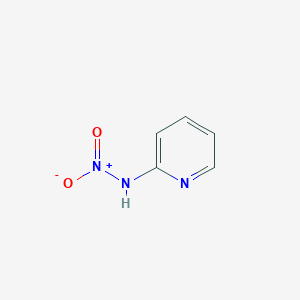

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949353 | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26482-54-2 | |

| Record name | N-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitraminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROPYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of N Nitropyridin 2 Amine Transformations

Elucidation of Nitro Group Migration Mechanisms in Rearrangements

The rearrangement of N-nitropyridin-2-amine to its amino-nitropyridine isomers is a subject of significant mechanistic debate. The process involves the migration of the nitro group from the exocyclic nitrogen atom to the pyridine (B92270) ring.

Examination of Proposed 1,3-Sigmatropic Shifts

A 1,3-sigmatropic shift of the nitro group has been proposed as a potential mechanism for the formation of 2-amino-3-nitropyridine (B1266227) from this compound. sapub.org This type of pericyclic reaction would involve a concerted, intramolecular movement of the nitro group. wikipedia.orglibretexts.org However, this proposed mechanism is considered doubtful for several reasons. The nitrogen of the amino group is bonded to an electron-withdrawing nitro group, which would disfavor the necessary electron donation from the amino group to facilitate the shift. sapub.org Furthermore, four-membered cyclic transition states, as implied by a 1,3-shift, are generally less favored than five- or six-membered ones. sapub.org If a 1,3-sigmatropic shift were the primary pathway, 2-amino-3-nitropyridine would be expected as the main or sole product, which contradicts experimental observations where 2-amino-5-nitropyridine (B18323) is the major isomer formed. sapub.org

In contrast, a sapub.org sigmatropic shift has been suggested as a plausible mechanism for the migration of a nitro group in related systems, such as the transformation of N-nitro-2-dihydropyridine-2-sulfonate to 3-nitropyridine (B142982). ntnu.no This type of rearrangement proceeds through a six-membered transition state, which is energetically more favorable. libretexts.org

Role of Protonation and Nitronium Ion Intermediates

A more widely accepted mechanism for the acid-catalyzed rearrangement of this compound involves an intermolecular process initiated by protonation. sapub.org In a strong acidic medium like sulfuric acid, the exocyclic amino group is protonated. sapub.org This protonation, especially at elevated temperatures, can lead to the formation of a high-energy intermediate with two adjacent positive charges. sapub.org The resulting electrostatic repulsion is believed to induce the heterolytic cleavage of the N-N bond, generating a nitronium ion (NO₂⁺) and a 2-aminopyridine (B139424) molecule. sapub.org The released nitronium ion then acts as an electrophile, attacking the 2-aminopyridine ring in a standard electrophilic aromatic substitution reaction. sapub.org This intermolecular pathway explains why the product distribution (predominantly 2-amino-5-nitropyridine) mirrors that of the direct nitration of 2-aminopyridine under similar conditions. sapub.org The yields of the rearrangement are observed to decrease upon dilution of the acid, which supports the idea that a strong acidic medium is crucial for promoting the initial protonation and subsequent acidolysis. sapub.org

Kinetic Studies of Aminolysis Reactions involving Nitropyridines

Kinetic studies on the aminolysis of nitropyridine derivatives provide valuable insights into the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. These studies often reveal a stepwise mechanism.

For instance, the aminolysis of 4-nitrophenyl 2-pyridyl carbonate has been shown to proceed through a stepwise mechanism involving two intermediates. koreascience.kr The rate of these reactions is influenced by the basicity of the amine nucleophile; as the pKa of the conjugate acid of the amine increases, the rate constants for the reaction also increase. koreascience.kr

Kinetic data for the reaction of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with various amines in different solvents indicate that the mechanism can change based on the reaction conditions. scirp.org In methanol (B129727) and acetonitrile (B52724), the reaction proceeds via an uncatalyzed mechanism where the departure of the leaving group is the rate-determining step. scirp.org However, in a less polar solvent like toluene, the reaction with certain amines follows a specific base-catalyzed mechanism where the proton transfer process is rate-limiting. scirp.org

The aminolysis of 5-nitropyridine N-hydroxy oxime derivatives with morpholine (B109124) in acetonitrile was found to be uncatalyzed by morpholine. oup.com The negative β values obtained from Brønsted-type plots suggest that the decomposition of the zwitterionic intermediate is a slow process, with the expulsion of the leaving group being assisted by intramolecular hydrogen bonding. oup.com

Intramolecular vs. Intermolecular Rearrangement Processes

The distinction between intramolecular and intermolecular pathways is a central theme in the study of this compound rearrangements. The acid-catalyzed rearrangement in sulfuric acid is considered to be an intermolecular process, as evidenced by the formation of a nitronium ion and subsequent ring nitration, which explains the observed product ratios. sapub.org

However, under different conditions, such as thermolysis or photolysis, the rearrangement can proceed through an intramolecular mechanism. sapub.org For example, the thermolysis of this compound in chlorobenzene (B131634) at 132°C yields 3-nitro-2-aminopyridine as the main product and 5-nitro-2-aminopyridine as the secondary product, a reversal of the product distribution seen in the acid-catalyzed reaction. sapub.org The absence of crossover nitration products when the reaction is carried out in solvents like anisole (B1667542) or m-xylene (B151644) further supports an intramolecular pathway for the thermal rearrangement. sapub.org Similarly, photolysis of this compound in methanol also results in an inverted isomer ratio compared to the acid-catalyzed reaction, again pointing to a different, likely intramolecular, mechanism under these conditions. sapub.org

Role of Electron-Withdrawing Groups in Reaction Facilitation

Electron-withdrawing groups, particularly the nitro group (–NO₂), play a crucial role in facilitating reactions of pyridine derivatives. kochi-tech.ac.jprsc.org The nitro group activates the pyridine ring towards nucleophilic attack by decreasing the electron density of the aromatic system. kochi-tech.ac.jp This effect is due to both inductive and resonance effects. kochi-tech.ac.jp

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction. kochi-tech.ac.jp This is why nitrated halopyridines readily undergo nucleophilic substitution, whereas most non-nitrated halobenzenes are unreactive towards nucleophiles. kochi-tech.ac.jp The position of the nitro group is also important; for example, a nitro group at the 4-position of 4-nitropyridin-2-amine (B52811) enhances the polarization of the ring, making it more reactive towards nucleophiles.

In the context of rearrangements, the electron-withdrawing nitro group on the exocyclic nitrogen of this compound is key to the proposed intermolecular mechanism. It makes the amino nitrogen less basic and facilitates the heterolytic cleavage of the N–NO₂ bond after protonation. sapub.org The presence of other electron-withdrawing groups on the pyridine ring, such as a cyano group, can further influence the reactivity and electronic properties of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of N-nitropyridin-2-amine, providing detailed information about its carbon framework and proton environments. Analysis of ¹H, ¹³C, and ¹⁵N NMR data is essential for determining the predominant tautomeric form in solution. researchgate.net

The ¹H and ¹³C NMR spectra are instrumental in mapping the compound's structure. The chemical shifts of the pyridine (B92270) ring protons and carbons are particularly sensitive to the position of the tautomeric equilibrium. researchgate.net For this compound, the spectra are expected to reflect the structure of the more stable 1,2-dihydro-2-nitriminopyridine tautomer. researchgate.net This would be characterized by the absence of an aromatic C2-H signal and the appearance of signals corresponding to an sp²-hybridized methine and an sp³-hybridized carbon, along with altered shifts for the remaining ring protons.

Studies on a range of nitraminopyridines have been conducted, with spectra typically recorded in DMSO-d₆. researchgate.netdntb.gov.ua The chemical shift of the nitro group's nitrogen atom in related compounds that cannot tautomerize has been observed in the range of 28.0 to 35.4 ppm in DMSO solution, providing a reference point for tautomeric studies. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Dominant Tautomer of this compound. Data are representative values based on studies of related nitraminopyridines and the expected structure of the nitrimine tautomer.

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

| H3 | 6.5 - 7.0 | 105 - 115 | Shift influenced by adjacent sp² nitrogen and C4=C5 bond. |

| H4 | 7.5 - 8.0 | 135 - 140 | Exhibits coupling to H3 and H5. |

| H5 | 6.8 - 7.2 | 110 - 120 | Exhibits coupling to H4 and H6. |

| H6 | 8.0 - 8.5 | 145 - 150 | Most deshielded proton, adjacent to the ring nitrogen. |

| NH | Broad, 9.0 - 11.0 | - | Signal for the nitrimine (=N-NH-NO₂) proton; may exchange. |

| C2 | - | ~155 | Imino carbon (C=N), significantly deshielded. |

| C3 | 6.5 - 7.0 | 105 - 115 | |

| C4 | 7.5 - 8.0 | 135 - 140 | |

| C5 | 6.8 - 7.2 | 110 - 120 | |

| C6 | 8.0 - 8.5 | 145 - 150 |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, DEPT90, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the compound's constitution. researchgate.netscispace.com

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For this compound, it would establish the connectivity of the H3-H4-H5-H6 spin system within the pyridine ring. mdpi.comaps.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.comaps.org This would definitively link each proton signal (H3, H4, H5, H6) to its corresponding carbon atom (C3, C4, C5, C6).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. nih.gov In this case, they would confirm the presence of four CH groups in the pyridine ring and the absence of any CH₂ or CH₃ moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY would be valuable for confirming stereochemical details and differentiating between possible isomers or conformers by revealing through-space correlations, such as between H6 and the NH proton of the nitrimine group. mdpi.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. For this compound (C₅H₅N₃O₂), the nominal molecular mass is 139 amu.

The fragmentation of nitramines upon ionization can be complex. Common fragmentation pathways for related energetic materials involve the loss of the nitro group (NO₂) or nitric oxide (NO). icm.edu.plresearchgate.net The cleavage of the N-N bond is a primary fragmentation event. Subsequent fragmentation would involve the decomposition of the remaining pyridylaminyl radical cation.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. researchgate.net For this compound, HRMS would confirm the molecular formula C₅H₅N₃O₂ by matching the experimental exact mass (139.0382 Da) with the calculated value. rsc.org This technique is essential for distinguishing the compound from isomers such as aminonitropyridines, which have the same nominal mass. researchgate.net

Table 2: Expected HRMS Data and Major Fragments for this compound.

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Likely Origin |

| [M+H]⁺ | [C₅H₆N₃O₂]⁺ | 140.0455 | Protonated molecular ion |

| [M]⁺˙ | [C₅H₅N₃O₂]⁺˙ | 139.0382 | Molecular ion |

| [M-NO]⁺˙ | [C₅H₅N₂O]⁺˙ | 109.0429 | Loss of nitric oxide |

| [M-NO₂]⁺ | [C₅H₅N₂]⁺ | 93.0453 | Loss of nitro group |

| [C₅H₅N]⁺˙ | [C₅H₅N]⁺˙ | 79.0422 | Pyridine cation radical |

| [C₄H₄]⁺˙ | [C₄H₄]⁺˙ | 52.0313 | Loss of HCN from pyridine ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint and is highly sensitive to the functional groups present. nih.gov The IR and Raman spectra of this compound would be dominated by vibrations of the nitramino group and the pyridine ring. The positions of these bands are influenced by the tautomeric equilibrium. publish.csiro.aupublish.csiro.au

For the nitramino (-NH-NO₂) group, characteristic bands include:

N-H stretching: A band in the region of 3300-3400 cm⁻¹. Its absence would support the predominance of the nitrimine tautomer.

NO₂ asymmetric stretching: A strong absorption typically found between 1560-1610 cm⁻¹.

NO₂ symmetric stretching: A strong absorption usually located in the 1285-1315 cm⁻¹ range.

N-N stretching: A weaker band expected around 900-1200 cm⁻¹.

The pyridine ring gives rise to several characteristic vibrations:

C-H aromatic stretching: Above 3000 cm⁻¹.

C=C and C=N ring stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Ring breathing modes: Sharp bands in the 990-1050 cm⁻¹ region.

C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region.

The spectrum of the favored nitrimine tautomer would show characteristic C=N stretching vibrations and a different hydrogen bonding pattern compared to the nitramino form. publish.csiro.au

Table 3: Characteristic Vibrational Modes (cm⁻¹) for this compound. Wavenumber ranges are based on general values for nitramines and pyridine derivatives. aps.orgnih.govethz.ch

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (amino form) | 3300 - 3400 | Medium | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Medium |

| NO₂ Asymmetric Stretch | 1560 - 1610 | Strong | Medium-Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Strong-Medium | Medium |

| NO₂ Symmetric Stretch | 1285 - 1315 | Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Weak |

| Ring Breathing Mode | 990 - 1050 | Weak | Strong |

| C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not available in the reviewed literature, extensive crystallographic studies have been performed on closely related compounds, such as 2-nitramino-3-nitropyridine and various nitraminopyridine N-oxides. researchgate.netresearcher.liferesearchgate.net

These studies consistently show that nitraminopyridines can exist in the nitrimine form in the crystalline state. researchgate.net Key structural features observed and expected for this compound include:

Confirmation of the predominant tautomer in the solid state.

A nearly planar geometry of the amine nitrogen, indicating conjugation with the nitro group. icm.edu.pl

An N-N bond length significantly shorter than a typical single bond, around 1.33 Å. icm.edu.pl

Intermolecular hydrogen bonds, likely between the imino N-H donor and a nitro-group oxygen acceptor of an adjacent molecule, forming dimers or chain-like structures. researchgate.net

Table 4: Typical Crystallographic Parameters for Nitraminopyridine Derivatives. Data based on published structures of related compounds like 2-nitramino-3-nitropyridine and its N-oxides. researchgate.neticm.edu.plresearcher.liferesearchgate.net

| Parameter | Typical Value / Feature | Significance |

| Crystal System | Monoclinic / Orthorhombic | Describes the basic crystal lattice shape. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Tautomeric Form | Nitrimine | Often the more stable form in the solid state. |

| N-N Bond Length | ~ 1.33 Å | Shorter than a single bond, indicates partial double bond character. |

| N-O Bond Lengths | ~ 1.22 - 1.25 Å | Typical for a nitro group. |

| C=N Bond Length (imine) | ~ 1.30 - 1.34 Å | Characteristic of the imine tautomer. |

| Hydrogen Bonding | N-H···O (intermolecular) | Key interaction governing the crystal packing. |

| Dihedral Angle (Ring-N-NO₂) | Varies | Indicates the degree of twisting between the pyridine ring and the nitramino group. |

Conformation and Torsion Angle Analysis

The conformation of aminonitropyridine derivatives is largely defined by the orientation of the substituent groups relative to the pyridine ring. This is quantified by measuring the torsion and dihedral angles through X-ray diffraction analysis.

In many derivatives, the nitro group tends to be nearly co-planar with the pyridine ring to which it is attached. For instance, in N-(4-Chlorophenyl)-3-nitropyridin-2-amine, the O1—N3—C2—C1 torsion angle is a mere 5.0 (2)°. nih.govresearchgate.net Similarly, for N-(4-Methylphenyl)-3-nitropyridin-2-amine, the O1–N1–C1–C5 and O3–N4–C13–C17 torsion angles are 1.5 (5)° and -1.1 (5)°, respectively, indicating co-planarity. nih.gov However, slight deviations can occur, as seen in 4-Methyl-3-nitro-pyridin-2-amine, where the dihedral angle between the nitro group and the pyridine ring is 15.5 (3)°. nih.gov In 2-N-phenylamino-3-nitro-6-methylpyridine, this twist is 10.30(12)°. mdpi.com

The orientation of the amino substituent and any associated groups also introduces significant conformational variations. In N-(4-Methylphenyl)-3-nitropyridin-2-amine, two independent molecules in the asymmetric unit show different twists, with dihedral angles between the pyridine and benzene (B151609) rings of 17.42 (16)° and 34.64 (16)°. nih.gov A much smaller twist is observed in N-(4-Chlorophenyl)-3-nitropyridin-2-amine, with a dihedral angle of 9.89 (8)° between its pyridyl and benzene rings. nih.govresearchgate.net This near-planar conformation is often stabilized by intramolecular hydrogen bonds. nih.govresearchgate.netmdpi.com Theoretical calculations on 2-amino-3-nitropyridine (B1266227) also indicate that the amino (NH2) and nitro (NO2) groups are coplanar with the pyridine ring. najah.edu

| Compound | Angle Description | Angle (°) | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | O1—N3—C2—C1 Torsion Angle | 5.0 (2) | nih.govresearchgate.net |

| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | Dihedral Angle (Pyridine-Benzene) | 9.89 (8) | nih.govresearchgate.net |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine (Molecule 1) | C6–N3–C5–N2 Torsion Angle | -11.7 (5) | nih.gov |

| Dihedral Angle (Pyridine-Benzene) | 17.42 (16) | nih.gov | |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine (Molecule 2) | C18–N6–C17–N5 Torsion Angle | 0.8 (5) | nih.gov |

| Dihedral Angle (Pyridine-Benzene) | 34.64 (16) | nih.gov | |

| 4-Methyl-3-nitro-pyridin-2-amine | Dihedral Angle (NO₂-Pyridine) | 15.5 (3) | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Dihedral Angle (NO₂-Pyridine) | 10.30 (12) | mdpi.com |

Intermolecular Interactions in Crystal Packing

Hydrogen Bonding: Intramolecular N—H···O hydrogen bonds are a common feature, precluding the amine hydrogen atoms from participating in significant intermolecular interactions and helping to establish a near-planar molecular conformation. nih.govresearchgate.netnih.govnih.gov In the crystal structure of N-(4-Chlorophenyl)-3-nitropyridin-2-amine, centrosymmetrically related molecules are linked into dimeric units through C—H···O interactions. nih.govresearchgate.net More complex hydrogen bonding networks are observed in salts like 2-amino-5-nitropyridinium sulfamate, where ion pairs are connected by multiple N—H⋯O and N—H⋯N hydrogen bonds, creating robust sheet-like structures. iucr.orgnih.gov

Pi-Pi Stacking: Aromatic π-π stacking is a crucial interaction for the crystal packing of these compounds. In 4-Methyl-3-nitro-pyridin-2-amine, the packing is stabilized by stacking with a centroid-centroid distance of 3.5666 (15) Å. nih.gov The crystal structure of N-(4-Chlorophenyl)-3-nitropyridin-2-amine features supramolecular tapes where dimeric aggregates are connected by π–π interactions between translationally related pyridine and benzene rings, with a centroid-centroid distance corresponding to the b-axis length of 3.8032 (4) Å. nih.govresearchgate.net Similarly, N-(4-Methylphenyl)-3-nitropyridin-2-amine exhibits π–π stacking between pyridine-benzene rings and pyridine-pyridine rings with centroid-centroid distances of 3.6442 (19) Å and 3.722 (2) Å, respectively. nih.gov

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 4-Methyl-3-nitro-pyridin-2-amine | Pyridine-Pyridine | 3.5666 (15) | nih.gov |

| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | Pyridine-Pyridine & Benzene-Benzene | 3.8032 (4) | nih.govresearchgate.net |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine | Pyridine-Benzene | 3.6442 (19) | nih.gov |

| Pyridine-Pyridine | 3.722 (2) | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. rsc.orgtandfonline.com This method has been applied to several aminonitropyridine derivatives to deconstruct the complex network of forces governing their crystal packing. rsc.orgcapes.gov.brresearchgate.net

For a supramolecular hybrid of 2-amino, 3-nitropyridinium perchlorate, Hirshfeld analysis revealed that oxygen-hydrogen (O···H) contacts were the most significant interaction, accounting for 54.2% of all molecular contacts in the crystal. capes.gov.br In the case of a cocrystal of 2-amino-5-nitropyridine (B18323) with 2,4-dinitrophenol, Hirshfeld analysis and the associated fingerprint plots were used to locate and analyze the percentage of hydrogen-bonding interactions, confirming that close contacts are associated with these molecular interactions. researchgate.net

This analysis allows for a detailed breakdown of interaction types. For example, in a study of a different heterocyclic system, the decomposed 2D fingerprint plots showed that van der Waals forces (H···H contacts) were the most prominent at 48.0%, followed by C···H/H···C interactions (19.7%), and O···H/H···O hydrogen bonds, which appeared as distinct red spots on the d_norm surface, indicating the closest contacts. mdpi.com Such detailed scrutiny provides invaluable insight into the forces that stabilize the crystal lattice, which is essential for designing new materials with specific properties. rsc.orgtandfonline.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Geometrical Optimization

Quantum chemical calculations are instrumental in determining the optimized molecular geometry of N-nitropyridin-2-amine and related compounds. These calculations are performed using various theoretical methods and basis sets to predict bond lengths, bond angles, and dihedral angles.

Ab Initio (e.g., MP2) and Density Functional Theory (DFT, e.g., B3LYP) Methods

Both Ab Initio Møller-Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT), particularly with the B3LYP functional, have been employed to investigate the structure of aminonitropyridine derivatives. najah.eduresearchgate.netresearchgate.netgrafiati.com For instance, the geometrical optimization of 2-amino-3-nitropyridine (B1266227) was carried out using both MP2 and DFT (B3LYP) methods. najah.eduresearchgate.netresearchgate.netgrafiati.com

In a study on 2-amino-3-nitropyridine, researchers found that the B3LYP calculated values for bond lengths and angles were generally larger than those obtained with the MP2 method. najah.edu However, the B3LYP results showed a strong correlation with experimental data obtained from X-ray diffraction. najah.edu Both methods confirmed that the amino (NH2) and nitro (NO2) groups are coplanar with the pyridine (B92270) ring. najah.edu Similarly, theoretical studies on 2-nitropyridine-N-oxide using HF, B3LYP, and MP2 wave functions have been conducted to investigate its structure. nih.gov

Basis Set Selection and Influence on Calculated Parameters

The choice of basis set significantly impacts the accuracy of quantum chemical calculations. For aminonitropyridine systems, the 6-311++G(d,p) basis set has been commonly used in conjunction with both DFT and MP2 methods. najah.eduresearchgate.netresearchgate.net This triple zeta basis set includes polarization and diffuse functions for both heavy atoms and hydrogen, which is considered reliable for such systems. najah.edu

The addition of diffuse functions to basis sets, such as in the augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ), has been shown to have a marked effect on the calculated torsional potential of the nitro group. nih.gov For example, in the study of 2-nitropyridine-N-oxide, augmenting the cc-pVDZ basis set with diffuse functions led to a noticeable increase in the N1–O7 bond length and a decrease in the N1–C2–N8 bond angle when using the MP2 method. nih.gov Similarly, with the B3LYP method, augmenting the cc-pVTZ basis set resulted in changes to the C2–N8 and N8–O9 bond lengths and a narrowing of the N1–C2–N8 bond angle. nih.gov

Electronic Structure Analysis

The electronic properties of this compound derivatives are crucial for understanding their reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in quantum chemistry. mdpi.com The energy difference between them, the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity. mdpi.com

For 2-amino-3-nitropyridine, the HOMO is located over the nitro (NO2) and amino (NH2) groups, while the LUMO is distributed over the pyridine ring. najah.edumdpi.com The transition from HOMO to LUMO implies a transfer of electron density from the N=O and N-H bonds to the pyridine ring. najah.edu The calculated HOMO-LUMO energy gap helps to explain the charge transfer interactions that can occur within the molecule. najah.eduresearchgate.netresearchgate.netgrafiati.com In derivatives like 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine, the HOMO is mainly scattered over the N-amine group and the pyridine ring's C–C and C–N bonds, whereas the LUMO is predominantly located over the nitro group on the pyridine ring. mdpi.com

Table 1: Frontier Molecular Orbital Data

| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) |

|---|---|---|---|

| 2-amino-3-nitropyridine | Data not available | Data not available | Data not available |

| 2A3M5NP | Data not available | Data not available | Data not available |

Charge Transfer Interactions

The analysis of HOMO and LUMO energies indicates that charge transfer occurs within the molecule. najah.eduresearchgate.netresearchgate.netgrafiati.com This intramolecular charge transfer is a key feature of aminonitropyridine systems, where the amino group acts as an electron donor and the nitro group as an electron acceptor, facilitated by the conjugated π-system of the pyridine ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intra- and intermolecular bonding, charge transfer, and hyperconjugative interactions in molecular systems. najah.eduresearchgate.netresearchgate.netuni-muenchen.de This method transforms the wavefunction into a localized form corresponding to Lewis structures, with one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de

In the study of 2-amino-3-nitropyridine, NBO analysis was performed to explain the formation of intramolecular hydrogen bonding and the delocalization of energy within the molecule. najah.eduresearchgate.netresearchgate.net The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the energetic importance estimated by second-order perturbation theory. uni-muenchen.de For instance, the interaction between the lone pair of an oxygen atom and the antibonding orbital of a C-H bond can indicate an intramolecular hydrogen bond. researchgate.netresearchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Analysis for 2-amino-3-nitropyridine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP(2) O15 | σ* (C3-H7) | 0.65 | 0.76 | 0.02 |

| LP(2) O14 | π* (N10-H11) | 6.46 | 0.79 | 0.065 |

Source: researchgate.netresearchgate.net

This table illustrates the stabilization energy (E(2)) associated with hyperconjugative interactions. A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.

Assessment of Intramolecular Hydrogen Bonding

This compound is subject to tautomerism, existing in equilibrium between the nitramine form and a more stable nitroimine tautomer, 1,2-dihydro-2-nitrimino-pyridine. researchgate.net Computational studies, including AM1 and Density Functional Theory (DFT) calculations, indicate that in the gas phase, the nitroimine tautomer is significantly more stable. researchgate.net

A key factor in the stabilization of the nitroimine form is the potential for a strong intramolecular hydrogen bond. This bond forms a six-membered quasi-ring between the hydrogen atom on the exocyclic nitrogen and one of the oxygen atoms of the nitro group. researchgate.net Theoretical studies have shown that systems capable of forming such intramolecular hydrogen bonds exhibit enhanced stability. researchgate.net This type of bonding is also observed in related molecules; for instance, in 2-amino-3-nitropyridine, an intramolecular hydrogen bond between the amino and nitro groups is responsible for its volatility, which allows it to be separated by steam distillation. sapub.org The formation of this internal chelate ring restricts the molecule's ability to form intermolecular hydrogen bonds. sapub.org In various peptide studies, the formation of an intramolecular hydrogen bond between an amide proton and a pyridine nitrogen has been shown to restrict the conformational mobility of the peptide backbone. nih.gov

| Compound Feature | Computational Finding | Reference |

|---|---|---|

| Tautomerism | Exists as nitramine and nitroimine forms; the nitroimine (1,2-dihydro-2-nitrimino-pyridine) is more stable in the gas phase. | researchgate.net |

| Intramolecular H-Bond | A six-membered quasi-ring is formed between the imino hydrogen and a nitro-group oxygen, contributing to stability. | researchgate.net |

| Analogous Interaction | In 2-amino-3-nitropyridine, a similar H-bond between ortho amino and nitro groups affects physical properties like volatility. | sapub.org |

Investigation of Electron Delocalization and Stabilization

Electron delocalization is a critical factor in the stability and reactivity of aromatic and conjugated systems like this compound. Computational methods such as Natural Bond Orbital (NBO) analysis are employed to investigate these electronic effects by analyzing charge transfer and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. rsc.orgmdpi.com

In the case of nitraminopyridines, the tautomeric form significantly influences electron distribution. researchgate.net Theoretical calculations using metrics like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) have demonstrated that the more stable imino tautomers exhibit a notable decrease in the aromaticity of the pyridine ring compared to their corresponding amino forms. researchgate.net This suggests that the delocalization within the six-membered ring is partially disrupted as electron density is redistributed to stabilize the exocyclic nitrimino group.

Vibrational Frequency Calculations and Spectral Simulations (IR, Raman)

Calculations performed on analogous compounds provide a basis for assigning the expected vibrational modes of this compound. The harmonic frequencies, potential energy distribution (PED), and IR/Raman intensities are calculated from the optimized molecular geometry. researchgate.net These theoretical spectra can then be compared with experimental data, often after applying a scaling factor to account for anharmonicity and computational approximations. doi.orgnih.gov

The table below presents expected vibrational frequencies for key functional groups in this compound, based on published computational and experimental data for structurally similar molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Basis from Related Compounds | Reference |

|---|---|---|---|

| N-H Stretch (amino/imino) | 3500–3300 | Asymmetric and symmetric stretching in primary aromatic amines. | core.ac.uk |

| NO₂ Asymmetric Stretch | ~1600 | Observed and calculated for 2-amino-3-nitropyridine and 2-amino-5-nitropyridine (B18323). | najah.eduresearchgate.net |

| NO₂ Symmetric Stretch | ~1350 | Observed and calculated for 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. | najah.eduresearchgate.net |

| C=N Stretch (ring) | 1640–1550 | Characteristic ring vibrations in pyridine derivatives. | core.ac.uk |

| C-N Stretch (exocyclic) | 1380–1260 | Typical range for aromatic amines. | core.ac.uk |

Dipole Moment and Electric Hindrance Theories in Nitration Regioselectivity

The formation of this compound is a key step in the nitration of 2-aminopyridine (B139424). It is considered the kinetic product, formed preferentially at lower temperatures (below 40°C), where the nitronium ion attacks the exocyclic nitrogen atom. sapub.org At higher temperatures, this intermediate rearranges to the thermodynamically favored ring-nitrated products, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. sapub.org

A theoretical concept termed "electric hindrance" has been proposed to explain the observed regioselectivity in the rearrangement and the disproportionate yields of the isomers (the 5-nitro isomer is heavily favored). sapub.orgresearchgate.net This theory posits that electrostatic repulsion between positively charged centers in the reaction intermediates plays a more significant role than simple steric hindrance. researchgate.net

During the acid-catalyzed rearrangement, the substrate is protonated, leading to intermediates with multiple positive charges. The dipole moments of these intermediates influence the reaction pathway. sapub.org For example, in the protonated species leading to the 3-nitro isomer, a 1,3-dipole exists between the two positively charged nitrogen atoms of the pyridine ring and the iminium group. This creates a strong electric repulsion that disfavors this pathway. sapub.org In contrast, the intermediate leading to the 5-nitro isomer exhibits a 1,5-dipole, where the repulsive forces are weaker due to the greater distance between the charges. sapub.org This electric repulsion at the C-3 position, or "electric hindrance," directs the reaction towards the C-5 position, aligning with the experimental observation that 2-amino-5-nitropyridine is the major product. sapub.orgresearchgate.net

Predicted Molecular Descriptors for Structural Insights (e.g., TPSA, LogP, Hydrogen Bond Descriptors)

Molecular descriptors are numerical values derived from a molecule's structure that are used to predict its physicochemical properties and biological activity. Computational tools allow for the rapid calculation of these descriptors, offering valuable insights before extensive laboratory synthesis and testing. Key descriptors include the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), and counts of hydrogen bond donors and acceptors. researchgate.net

Topological Polar Surface Area (TPSA): This descriptor is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. researchgate.net

LogP: This value represents the ratio of a compound's concentration in a mixture of two immiscible phases, octanol (B41247) and water. It is a measure of a molecule's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility) and is crucial for predicting its distribution in biological systems. researchgate.net

Hydrogen Bond Descriptors: The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a molecule's solubility and its ability to bind to biological targets. researchgate.net

While specific experimental data for this compound is limited, the properties of its isomers have been calculated and provide a useful reference.

| Molecular Descriptor | 4-nitropyridin-2-amine (B52811) | 2-nitropyridin-3-amine | Significance | Reference |

|---|---|---|---|---|

| Molecular Formula | C₅H₅N₃O₂ | C₅H₅N₃O₂ | Identical composition, differing in substituent position. | nih.govnih.gov |

| XLogP3-AA | 0.3 | 0.9 | Predicts lipophilicity; higher values indicate greater lipid solubility. | nih.govnih.gov |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | 84.7 Ų | Predicts membrane permeability; values are identical due to the same set of polar atoms. | nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | 1 | Number of protons attached to heteroatoms (e.g., in -NH₂). | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 4 | 4 | Number of heteroatoms with lone pairs (e.g., N, O). | nih.govnih.gov |

Synthetic Strategies for Functionalized N Nitropyridin 2 Amine Derivatives and Analogs

Synthesis of N-Alkyl/Aryl-Nitropyridin-2-amine Derivatives

The synthesis of N-alkyl and N-aryl derivatives of nitropyridin-2-amine is a fundamental step in creating a diverse library of compounds for further investigation. These reactions typically involve the nucleophilic aromatic substitution (SNAr) of a suitable chloronitropyridine precursor with a primary or secondary amine.

N-Ethyl-5-nitropyridin-2-amine: This compound can be synthesized through the reaction of 2-chloro-5-nitropyridine (B43025) with ethylamine. chemicalbook.com This straightforward SNAr reaction provides a reliable method for introducing small alkyl chains to the 2-amino position of the nitropyridine ring.

N-(4-chlorophenyl)-3-nitropyridin-2-amine: The synthesis of this diarylamine can be achieved by refluxing 2-chloro-3-nitropyridine (B167233) with p-chloroaniline in ethanol (B145695). nih.gov Following the reaction, the product is isolated and can be purified by recrystallization. nih.gov An alternative approach involves the reaction of pyridine (B92270) N-oxides with activated isocyanides. nih.gov

N,N-diethyl-5-nitropyridin-2-amine: The synthesis of this tertiary amine has been reported as a side product in the synthesis of 2-adamantylamino-5-nitropyridine (AANP). iucr.org A more direct and scalable method involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylformamide (DMF), which can yield the desired product in high yields. scielo.br

The general approach for synthesizing these derivatives often involves coupling substituted 2-chloropyridines with various anilines. nih.gov Reaction conditions can be varied, including performing the reaction at room temperature, using microwave irradiation, or heating under solvent-free conditions to optimize yields for specific substrates. nih.gov Further modifications, such as methylation of secondary amines, can be carried out using reagents like methyl iodide in the presence of a base. nih.gov

Table 1: Synthesis of N-Alkyl/Aryl-Nitropyridin-2-amine Derivatives

Compound Precursors Reaction Conditions Key Findings Reference N-Ethyl-5-nitropyridin-2-amine 2-Chloro-5-nitropyridine, Ethylamine Nucleophilic aromatic substitution Direct method for introducing small alkyl groups. chemicalbook.com N-(4-chlorophenyl)-3-nitropyridin-2-amine 2-Chloro-3-nitropyridine, p-Chloroaniline Reflux in ethanol Product isolated by extraction and recrystallization. nih.gov N,N-diethyl-5-nitropyridin-2-amine 2-Chloro-5-nitropyridine, N,N-dimethylformamide (DMF) Heating Scalable process with high yields. scielo.br General N-alkyl/aryl derivatives Substituted 2-chloropyridines, Anilines Room temperature, microwave irradiation, or solvent-free heating Versatile methods to accommodate various substituents. nih.gov

Introduction of Additional Substituents on the Pyridine Ring

The introduction of further substituents onto the pyridine ring of N-nitropyridin-2-amine allows for fine-tuning of the molecule's electronic and steric properties.

4,6-dimethyl-3-nitropyridin-2-amine: The synthesis of this compound can start from commercially available 2-amino-4-methyl-5-nitropyridine (B42881). mdpi.com A key intermediate, 2-methoxy-4-methyl-3-nitropyridine, can be synthesized from the corresponding 2-chloro derivative via nucleophilic substitution with sodium methoxide. mdpi.com This highlights a common strategy where a chloro group is replaced by a methoxy (B1213986) group, which can then be further manipulated or retained as a key structural feature.

Development of Diverse Heterocyclic Scaffolds Utilizing Nitropyridine Intermediates

This compound derivatives are valuable intermediates for the synthesis of more complex, fused heterocyclic systems. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form various bicyclic and polycyclic scaffolds.

Pyrido[2,3-d]pyrimidine and Pyrido[2,3-b]pyrazine Scaffolds

Pyrido[2,3-d]pyrimidine: These scaffolds can be synthesized through one-pot, three-component reactions. For instance, the reaction of an aromatic aldehyde, malononitrile, and 4(6)-aminouracil can be carried out under microwave irradiation or in the presence of a catalyst like diammonium hydrogen phosphate (B84403) in aqueous media. scirp.org Another approach involves starting with a substituted pyrimidine (B1678525) ring and building the pyridine portion. mdpi.com The synthesis of these compounds is of significant interest due to their structural similarity to nitrogenous bases in DNA and RNA. mdpi.com

Pyrido[2,3-b]pyrazine: The most common methods for preparing pyrido[2,3-b]pyrazines involve the reaction of pyridine-2,3-diamines with α-dicarbonyl compounds. thieme-connect.de The necessary pyridine-2,3-diamine intermediate is often generated by the reduction of a 2-amino-3-nitropyridine (B1266227) derivative. Multicomponent reactions involving indane-1,3-dione, aromatic aldehydes, and 2-aminopyrazine (B29847) have also been developed to synthesize these derivatives. nih.govrsc.org

Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Synthesis

Imidazo[4,5-b]pyridine: A highly efficient synthesis of this scaffold starts from 2-chloro-3-nitropyridine. nih.govacs.orgacs.org The process involves a tandem sequence of an SNAr reaction with a primary amine, followed by in-situ reduction of the nitro group using reagents like zinc dust and hydrochloric acid, and subsequent heteroannulation with an aldehyde. nih.govacs.orgacs.org This method is notable for its efficiency and use of environmentally benign solvents like a water-isopropanol mixture. nih.govacs.orgacs.org Another strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄). nih.gov

Imidazo[4,5-c]pyridine: The synthesis of this isomer often starts from a pyridine-3,4-diamine intermediate. For example, 3-nitropyridin-4-amine can be reduced to 3,4-diaminopyridine (B372788) using iron in acetic acid. nih.gov This diamine can then undergo a ytterbium triflate-catalyzed condensation with triethyl orthoformate to form the imidazo[4,5-c]pyridine ring system. nih.gov A one-pot method for synthesizing 2-aryl-1H-imidazo[4,5-c]pyridines involves the reductive cyclization of 4-amino-3-nitropyridines with aromatic aldehydes in the presence of sodium dithionite. researchgate.net

Table 2: Synthesis of Imidazopyridine Scaffolds

Scaffold Starting Material Key Reaction Steps Reagents Reference Imidazo[4,5-b]pyridine 2-Chloro-3-nitropyridine SNAr, Nitro Reduction, Heteroannulation Primary amine, Zn/HCl, Aldehyde nih.govacs.orgacs.org Imidazo[4,5-b]pyridine 2-Nitro-3-aminopyridine Reductive Cyclization Aldehyde, Na₂S₂O₄ nih.gov Imidazo[4,5-c]pyridine 3-Nitropyridin-4-amine Nitro Reduction, Condensation Fe/Acetic Acid, Triethyl orthoformate, Ytterbium triflate nih.gov Imidazo[4,5-c]pyridine 4-Amino-3-nitropyridine Reductive Cyclization Aromatic aldehyde, Na₂S₂O₄ researchgate.net

Triazolo[1,5-a]pyridine Ring Systems

The synthesis of the nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyridine ring system can be achieved from 2-aminopyridine (B139424) derivatives. One method involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride. researchgate.netorganic-chemistry.org Another approach starts with a 2-amino-nitropyridine. For example, 2-amino-4-methyl-5-nitropyridine can be reacted with DMF-DMA followed by hydroxylamine (B1172632) to form a hydroxyimine derivative. mdpi.com This intermediate then cyclizes to the triazolo[1,5-a]pyridine, and the nitro group is subsequently reduced. mdpi.com The reaction of 2-hydrazinyl-3-nitropyridine with chloroethynylphosphonates can also selectively furnish nih.govCurrent time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyridines. beilstein-journals.org

Indole (B1671886) and Imidazopyridine Ring Rearrangements from Isoxazolones

An interesting synthetic route involves the rearrangement of N-pyridyl-substituted isoxazol-5(2H)-ones. These isoxazolones, when treated with a base like triethylamine, can rearrange to form either imidazo[1,2-a]pyridines or indoles. mdpi.com The starting isoxazolones are prepared by the N-arylation of a 2H-isoxazolone with a chloronitropyridine. orientjchem.orgorientjchem.org The outcome of the rearrangement (imidazo[1,2-a]pyridine vs. indole formation) can be influenced by the substituents on the phenylamino (B1219803) group of the isoxazolone. mdpi.com For instance, a 4-methoxyphenyl (B3050149) substituent can lead to a mixture of both products, while 4-bromo or 4-methyl substituents may exclusively yield the imidazopyridine. mdpi.com This rearrangement is believed to proceed through a zwitterionic intermediate. orientjchem.orgorientjchem.org Flash vacuum pyrolysis (F.V.P.) has also been employed as a method to induce this rearrangement, often leading cleanly to the imidazo[1,2-a]pyridine (B132010) product. orientjchem.orgorientjchem.org

Functional Group Interconversions on this compound Derivatives

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, involving the transformation of one functional group into another. wikipedia.orgscribd.com This strategy is particularly valuable in the synthesis of complex molecules, as it allows for the introduction of functionalities that may not be compatible with earlier reaction steps. wikipedia.org For derivatives of this compound, FGI provides essential pathways to modify the molecule's electronic properties and to create new points for molecular elaboration, which is especially significant in the development of bioactive compounds. solubilityofthings.com Key interconversions for this class of compounds include the reduction of the nitro group to a primary amine and the subsequent conversion of this amine into a fluorine atom.

Nitro Reduction to Amine

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in the synthesis of this compound derivatives. This conversion is a critical step because the resulting amino group is a versatile handle for a wide array of subsequent chemical modifications. The transformation of nitropyridines to aminopyridines can be achieved through several established and modern methods. orgsyn.org

Common strategies for this reduction include:

Catalytic Hydrogenation: This is a classic and efficient method involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. e-bookshelf.de

Metal-Acid Systems: The use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a well-established method for nitro group reduction. orgsyn.org Similarly, stannous chloride (SnCl₂) in HCl is also effective. e-bookshelf.de

Transfer Hydrogenation: This method uses a source other than H₂ gas to provide hydrogen. For example, alumina-supported gold nanoparticles (Au/Al₂O₃) have been shown to effectively catalyze the transfer hydrogenation of 2-nitro-3-aryl-imidazo[1,2-a]pyridines to the corresponding amines using sodium borohydride (B1222165) (NaBH₄) as the hydrogen donor. acs.org

Low-Valent Titanium: A reagent prepared from titanium(IV) chloride (TiCl₄) and stannous chloride (SnCl₂) can be used to reduce 4-nitropyridine (B72724) N-oxide to 4-aminopyridine (B3432731). researchgate.net

Research has demonstrated the successful reduction of various nitropyridine derivatives, which serve as direct analogs for the reactivity of this compound systems. For instance, the reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine (B105623) has been accomplished using iron in acidified ethanol or tin in hydrochloric acid. orgsyn.org In another example, the synthesis of 2-amino-3-aryl-imidazo[1,2-a]pyridines was achieved through the chemoselective reduction of the corresponding 2-nitro derivatives using an Au/Al₂O₃ catalyst with NaBH₄ in methanol (B129727) at room temperature, providing quantitative yields. acs.org

| Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Amino-3-nitropyridine | Iron (Fe), aqueous acidified ethanol | 2,3-Diaminopyridine | orgsyn.org |

| 2-Amino-3-nitropyridine | Tin (Sn), Hydrochloric acid (HCl) | 2,3-Diaminopyridine | orgsyn.org |

| 3-Nitropyridine (B142982) | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) | 3-Aminopyridine | e-bookshelf.de |

| 2-Nitro-3-aryl-imidazo[1,2-a]pyridines | Au/Al₂O₃, Sodium borohydride (NaBH₄), Methanol (MeOH), Room Temperature | 2-Amino-3-aryl-imidazo[1,2-a]pyridines | acs.org |

| 4-Nitropyridine N-oxide | Titanium(IV) chloride (TiCl₄), Stannous chloride (SnCl₂) (1:2 molar ratio) | 4-Aminopyridine | researchgate.net |

Amino to Fluoro Conversion

Following the reduction of the nitro group, the resulting primary amine can be converted into a fluorine atom. This transformation is of high interest, particularly in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The premier method for converting an aromatic amine to an aryl fluoride (B91410) is the Balz-Schiemann reaction . wikipedia.orgscientificupdate.com

The Balz-Schiemann reaction proceeds in two main stages: wikipedia.org

Diazotization: The primary aminopyridine derivative is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of tetrafluoroboric acid (HBF₄). This process converts the amino group into a relatively stable diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

Decomposition: The isolated diazonium salt is then subjected to thermal or photochemical decomposition. This step releases nitrogen gas (N₂) and boron trifluoride (BF₃), resulting in the formation of the desired aryl fluoride. wikipedia.org

This reaction is conceptually similar to the Sandmeyer reaction, which converts diazonium salts to other halides (Cl, Br) or pseudohalides (CN), but the Balz-Schiemann reaction is specific for fluorination and typically proceeds without a copper catalyst. wikipedia.org

A detailed procedure for the synthesis of 4-fluoropyridine (B1266222) from 4-aminopyridine illustrates the practical application of this method. The reaction involves dissolving 4-aminopyridine in aqueous HBF₄, followed by slow addition of NaNO₂ at low temperatures (5–9 °C) to form the diazonium salt, which is then decomposed. nii.ac.jp

Innovations in the Balz-Schiemann reaction have focused on improving yields, selectivity, and safety. For example, in the conversion of 2-cyano-5-aminopyridine to 2-cyano-5-fluoropyridine, the use of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as the solvent was found to be critical for achieving high yields (84%) and selectivity. researchgate.net This approach also facilitates continuous flow processing, which mitigates the risks associated with handling potentially unstable diazonium intermediates. scientificupdate.comresearchgate.net

| Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Aminopyridine | 1. Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), 5-9 °C 2. Thermal decomposition | 4-Fluoropyridine | nii.ac.jp |

| 2-Cyano-5-aminopyridine | 1. Diazotization 2. Decomposition in [BMIM]BF₄ (ionic liquid) | 2-Cyano-5-fluoropyridine | researchgate.net |

| Aromatic Amines (General) | 1. HBF₄, Nitrite source 2. Thermal/Photochemical Decomposition | Aryl Fluorides | wikipedia.org |

Conclusion and Future Research Directions

Summary of Key Research Findings on N-Nitropyridin-2-amine Chemistry

Research into this compound has yielded significant insights into its synthesis and reactivity. A primary synthetic route involves the nitration of 2-aminopyridine (B139424). The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack.

Key reactions of this compound derivatives include:

Cycloaddition Reactions: Nitropyridyl isocyanates, derived from nitropyridinamines, readily participate in 1,3-dipolar cycloaddition reactions with various reagents like azides and pyridine N-oxides. researchgate.netntnu.no These reactions lead to the formation of diverse heterocyclic systems, such as tetrazolinones and substituted amines. researchgate.netntnu.no

Dimroth Rearrangement: This rearrangement has been observed in related heterocyclic systems and represents a potential transformation for this compound derivatives, allowing for the switching of endocyclic and exocyclic nitrogen atoms. wikipedia.orgoregonstate.edu This reaction typically proceeds through ring-opening to a diazo intermediate followed by bond rotation and ring closure. wikipedia.org

Nucleophilic Aromatic Substitution: The nitro group in nitropyridine derivatives can be displaced by various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. ntnu.no This reactivity allows for the introduction of a wide range of functional groups onto the pyridine scaffold.

Challenges and Opportunities in Synthetic Methodology Development

Despite the progress, the synthesis of this compound and its analogs presents several challenges. Direct nitration of pyridine and its derivatives can be difficult and often results in low yields due to the deactivation of the ring by the basic nitrogen atom. researchgate.netkochi-tech.ac.jp The development of efficient and regioselective nitration methods remains a key objective.

Opportunities for methodological advancement include:

Alternative Nitration Strategies: Exploring milder and more selective nitrating agents and conditions is crucial. Methods like those employing dinitrogen pentoxide followed by treatment with sulfur dioxide/bisulfite have shown promise for 3-nitropyridine (B142982) synthesis and could be adapted. researchgate.net

Three-Component Ring Transformations: A novel approach for synthesizing 3-substituted 5-nitropyridines involves a three-component reaction of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate. acs.org This method offers a practical and user-friendly alternative to traditional multi-step syntheses. acs.org

Flow Chemistry: The use of continuous flow synthesis techniques for nitration reactions could enhance safety and improve reaction control and efficiency, particularly for industrial-scale production.

Advancements in Theoretical Modeling for Reaction Prediction

Theoretical and computational chemistry are playing an increasingly important role in understanding and predicting the reactivity of this compound derivatives.

Key areas of advancement include:

Density Functional Theory (DFT) Calculations: DFT methods have been successfully employed to calculate the heat of formation and judge the aromatic stabilities of various nitropyridine derivatives. researchgate.net These calculations help in understanding the thermodynamic properties and relative stabilities of different isomers.

Mechanistic Studies: Computational modeling is used to investigate reaction mechanisms in detail. For instance, theoretical studies on the 1,3-dipolar cycloaddition reactions of nitropyridyl isocyanates have provided evidence for a concerted and nonsynchronous mechanism with zwitterionic character. researchgate.net Similarly, DFT calculations have been used to study the mechanism of Vicarious Nucleophilic Substitution (VNS) reactions on nitroarenes. researchgate.net

Spectroscopic Analysis: Theoretical calculations are used to simulate and interpret spectroscopic data. For 2-amino-3-nitropyridine (B1266227), DFT and MP2 methods have been used to simulate infrared spectra and calculate NMR chemical shifts, showing good agreement with experimental data. researchgate.netresearchgate.netnajah.edu

Structural and Electronic Properties: Theoretical investigations provide insights into the molecular structure and electronic properties. Studies on 2-nitropyridine-N-oxide have shown that the substitution with a nitro group alters the charge density distribution and structural parameters of the heterocyclic system. nih.gov Natural Bond Orbital (NBO) analysis is used to investigate intramolecular hydrogen bonding and charge transfer within these molecules. researchgate.netnajah.edu

Table of Theoretical Methods and their Applications:

| Theoretical Method | Application in this compound Research |

|---|---|

| Density Functional Theory (DFT) | Calculation of heat of formation, aromatic stability, simulation of IR spectra, calculation of NMR chemical shifts. researchgate.netresearchgate.netresearchgate.net |

| Møller-Plesset perturbation theory (MP2) | Geometrical optimization, simulation of IR spectra. researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular hydrogen bonding and charge transfer. researchgate.netnajah.edu |

Unexplored Avenues for Diversification of this compound Scaffolds

The this compound scaffold offers significant potential for diversification to generate novel compounds with interesting properties.

Potential areas for future exploration include:

Post-Synthethic Modification: Developing a broader range of post-synthetic modification reactions will be key. This includes expanding the scope of nucleophilic aromatic substitution reactions to introduce a wider variety of functional groups.

Catalytic Cross-Coupling Reactions: While some palladium-catalyzed reactions have been reported for related systems, a systematic exploration of various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on functionalized N-nitropyridin-2-amines could lead to a vast array of new derivatives.

Fused Heterocyclic Systems: The synthesis of fused ring systems incorporating the this compound moiety is a promising area. This could be achieved through intramolecular cyclization reactions of appropriately substituted derivatives. For example, reductive cyclization of nitropyridine derivatives is a known method for creating fused imidazoles. nih.gov

Scaffold Hopping Approaches: Utilizing the this compound as a core, scaffold hopping strategies can be employed to design and synthesize novel heterocyclic systems with potentially new biological activities or material properties. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-nitropyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodology :

- Reductive Amination : Use aldehydes/ketones with amines under hydrogenation conditions. For example, Pd/NiO catalysts (20 mg, 1.1 wt%) in H₂ atmosphere at 25°C for 10 hours achieve >90% yields for structurally similar amines .

- Nitro Group Functionalization : Direct nitrosation of pyridin-2-amine derivatives using nitrite sources (e.g., NaNO₂ in acidic media). Optimize pH (3–5) and temperature (0–5°C) to minimize side reactions like diazonium salt formation .

- Validation : Confirm product identity via ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and monitor purity by GC-NPD to detect residual nitrosamine impurities .

Q. Which analytical methods are recommended for detecting and quantifying this compound in reaction mixtures?

- Methodology :

- GC-NPD (Nitrogen-Phosphorus Detector) : Optimize column (e.g., DB-5ms) and temperature gradients to resolve this compound from matrix interferences. Achieve ppm-level sensitivity with LOD/LOQ validation under varying lab conditions .

- LC-HRMS : Use reverse-phase C18 columns and electrospray ionization (ESI+) for high-resolution mass analysis (e.g., m/z 154.0612 [M+H]⁺). Calibrate with isotopically labeled internal standards to improve accuracy .

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve structural ambiguities, particularly for regioisomeric byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Risk Assessment : Review SDS for hazards (e.g., mutagenicity potential) and implement engineering controls (fume hoods) and PPE (nitrile gloves, lab coats) .

- Waste Management : Quench excess nitrosating agents (e.g., NaNO₂) with urea or sulfamic acid before disposal to prevent unintended nitrosamine formation .

Advanced Research Questions

Q. How can researchers assess the risk of N-nitrosamine formation during the synthesis of this compound?

- Methodology :

- Literature-Based Risk Evaluation : Identify structurally analogous amines (e.g., N-methylaniline) and assess their nitrosation yields under similar conditions (pH, nitrite concentration). Prioritize examples with >50% conversion to validate risks .

- Forced Degradation Studies : Expose intermediates to stress conditions (e.g., 40°C, 75% humidity) with nitrite spiking. Quantify this compound via LC-MS/MS to model real-world stability .

Q. What advanced structural characterization techniques are suitable for resolving crystallographic ambiguities in this compound derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Use SHELX-2018 for structure solution and refinement. Validate thermal parameters (e.g., Ueq < 0.05 Ų) and hydrogen bonding networks (e.g., N–H···O interactions) .

- ORTEP-III Visualization : Generate thermal ellipsoid plots to identify disorder or anisotropic motion in the nitro group .

Q. What strategies effectively inhibit N-nitrosamine formation during the synthesis or storage of this compound?

- Methodology :

- Nitrite Scavengers : Add ascorbic acid (1–5 mol%) or α-tocopherol to reaction mixtures. These agents reduce residual nitrite via redox reactions, decreasing nitrosation by >80% in solution and solid-state models .

- Process Optimization : Replace nitrite-containing reagents (e.g., use tert-butyl nitrite) or isolate amine intermediates from nitrite sources during multi-step syntheses .

Q. How can one-pot synthesis methods improve the efficiency of this compound production?

- Methodology :

- Nitro-to-Amine Reduction : Catalyze nitro group reduction (e.g., H₂/Pd-C) followed by in situ nitrosation. Optimize solvent polarity (e.g., DMF/water mixtures) to stabilize intermediates and suppress hydrolysis .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining >85% yield. Monitor temperature gradients to avoid decomposition .

Q. How should researchers address contradictions in reported synthetic yields or analytical data for this compound?

- Methodology :

- Reproducibility Checks : Replicate protocols with controlled variables (e.g., solvent batch, catalyst activation). For example, Pd/NiO catalyst activity may vary due to surface oxidation .

- Cross-Lab Validation : Collaborate with independent labs to verify GC-NPD or NMR results, ensuring instrument calibration aligns with published methods (e.g., NIST-traceable standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.